molecular formula C6H11ClF3NO B1435828 3-(Trifluoromethyl)piperidin-3-ol hydrochloride CAS No. 1417794-45-6

3-(Trifluoromethyl)piperidin-3-ol hydrochloride

Cat. No.: B1435828
CAS No.: 1417794-45-6
M. Wt: 205.6 g/mol
InChI Key: PPGUTDFYLNZYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)piperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C6H10F3NO·HCl . It is characterized by the presence of a trifluoromethyl group attached to a piperidin-3-ol structure, which is further stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

Chemistry: In organic synthesis, 3-(Trifluoromethyl)piperidin-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: This compound is investigated for its potential use in drug discovery and development. The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)piperidin-3-ol hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(trifluoromethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUTDFYLNZYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)piperidin-3-ol hydrochloride
Reactant of Route 2
3-(Trifluoromethyl)piperidin-3-ol hydrochloride
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Reactant of Route 4
3-(Trifluoromethyl)piperidin-3-ol hydrochloride
Reactant of Route 5
3-(Trifluoromethyl)piperidin-3-ol hydrochloride
Reactant of Route 6
3-(Trifluoromethyl)piperidin-3-ol hydrochloride

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